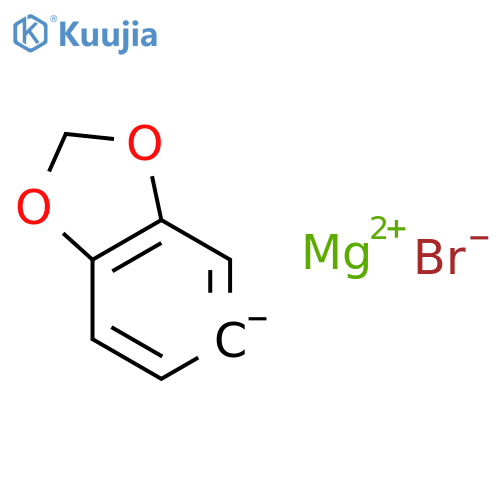Cas no 17680-04-5 (3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE)

17680-04-5 structure
商品名:3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE
CAS番号:17680-04-5
MF:C7H5BrMgO2
メガワット:225.322401762009
MDL:MFCD01863705
CID:855123
PubChem ID:24873661
3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE 化学的及び物理的性質
名前と識別子
-
- 3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE
- magnesium,5H-1,3-benzodioxol-5-ide,bromide
- 3,4-(Methylenedioxy)phenylMagnesiuM broMide, 0.8M solution in toluene
- 3,4-(Methylenedioxy)phenylMagnesiuM broMide, 1.0?M solution in THF
- piperonylmagnesium bromide
- THF (50:50), AcroSeal
- toluene=1
- 3,4-Methylenedioxyphenylmagnesium
- 3,4-(methylenedioxy)phenylmagnesium bromide solution
- 3,4-(Methylenedioxy)phenylmagnesium bromide, 0.5M THF
- 3,4-(Methylenedioxy)phenylmagnesium bromide solution 1.0 M in THF: toluene (1:1)
- 3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROM , 1.0M SOLUTION IN TOLUENE
- 3,4-(Methylenedioxy)phenylMagnesiuM broMide, 1.0M solution in THF
- THF (50:50)
- 3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROM , 1.0M SOLUTION IN TOLUENE/THF (50:50)
- 3,4-(Methylenedioxy)phenylMagnesiuM broMide, 1.0M solution in THF/toluene (1/1), J&KSeal
- 3,4-(Methylenedioxy)phenylMagnesiuM broMide, 0.8M solution in toluene/THF (50:50), AcroSeal
- AKOS015913146
- SCHEMBL281814
- 3,4-METHYLENEDIOXYPHENYLMAGNESIUM BROMIDE
- MFCD01863705
- 3,4-(Methylenedioxy)phenylmagnesium bromide, 0.50 M in 2-MeTHF
- 3.4-methylene dioxy-phenyl-magnesium bromide
- 3,4-(Methylenedioxy)phenylmagnesium bromide 0.5 M in Tetrahydrofuran
- benzo[d][1,3]dioxol-5-ylmagnesium bromide
- JFUHZUGUHBLMLB-UHFFFAOYSA-M
- 17680-04-5
- 1,3-Benzodioxol-5-ylmagnesium bromide, 0.5 M in THF
- 3,4-methylenedioxyphenyl magnesium bromide
- 1,3-benzodioxol-5-yl magnesium bromide
-
- MDL: MFCD01863705
- インチ: InChI=1S/C7H5O2.BrH.Mg/c1-2-4-7-6(3-1)8-5-9-7;;/h1,3-4H,5H2;1H;/q;;+1/p-1
- InChIKey: JFUHZUGUHBLMLB-UHFFFAOYSA-M
- ほほえんだ: C1=C=C[C]2C(=C1)OCO2.[Br-].[Mg+]
計算された属性
- せいみつぶんしりょう: 223.93200
- どういたいしつりょう: 223.93233g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 221
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 18.5Ų
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 1.04 g/mL at 25 °C
- フラッシュポイント: 華氏温度:14°f< br / >摂氏度:-10°C< br / >
- すいようせい: It reacts with water.
- PSA: 18.46000
- LogP: 2.06110
- かんど: Air & Moisture Sensitive
- 濃度: 1.0 M in THF: toluene (1:1)
- ようかいせい: 未確定
3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE セキュリティ情報
-
記号:




- シグナルワード:Danger
- 危害声明: H225-H304-H314-H335-H336-H351-H361d-H373
- 警告文: P210-P260-P280-P305+P351+P338-P370+P378-P403+P235
- 危険物輸送番号:UN 2924 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 63-11-14-19-34-37-40-48/20-65-67
- セキュリティの説明: S26
-
危険物標識:


- セキュリティ用語:S26-36/37/39-45-62
- リスク用語:R11
- 危険レベル:3
3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB518384-500 ml |
3,4-(Methylenedioxy)phenylmagnesium bromide, 0.5M in THF |
17680-04-5 | 500 ml |
€684.60 | 2023-09-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-HM945-100ml |
3,4-(Methylenedioxy)phenylmagnesium bromide |
17680-04-5 | 1.0 M in THF: toluene (1:1),9dingseal | 100ml |
¥4620.0 | 2022-03-01 | |
| Fluorochem | 214183-100ml |
3,4-(Methylenedioxy)phenylmagnesium bromide, 0.5M THF |
17680-04-5 | 97% | 100ml |
£225.00 | 2022-03-01 | |
| Fluorochem | 214183-500ml |
3,4-(Methylenedioxy)phenylmagnesium bromide, 0.5M THF |
17680-04-5 | 97% | 500ml |
£576.00 | 2022-03-01 | |
| A2B Chem LLC | AE99136-100ml |
3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE |
17680-04-5 | 100ml |
$522.00 | 2024-04-20 | ||
| abcr | AB332672-100 ml |
3,4-(Methylenedioxy)phenylmagnesium bromide, 0.50 M in 2-MeTHF; . |
17680-04-5 | 100 ml |
€227.00 | 2024-04-18 | ||
| abcr | AB518384-100 ml |
3,4-(Methylenedioxy)phenylmagnesium bromide, 0.5M in THF; . |
17680-04-5 | 100 ml |
€757.30 | 2024-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-226211-100 ml |
3,4-(Methylenedioxy)phenylmagnesium bromide solution, |
17680-04-5 | 100 ml |
¥1707.00 | 2023-09-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 512931-100ML |
3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE |
17680-04-5 | 1.0M in THF: toluene (1:1) | 100ML |
¥2082.28 | 2022-02-24 | |
| abcr | AB518384-50ml |
3,4-(Methylenedioxy)phenylmagnesium bromide, 0.5M in THF; . |
17680-04-5 | 50ml |
€463.70 | 2025-02-20 |
3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE 関連文献
-
Masahiro Bohno,Hidetomo Imase,Noritaka Chida alkaloids from carbohydrates: total synthesis of (+)-vittatine. Masahiro Bohno Hidetomo Imase Noritaka Chida Chem. Commun. 2004 1086
-
Zhong Jin Nat. Prod. Rep. 2005 22 111
17680-04-5 (3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE) 関連製品
- 274-09-9(2H-1,3-benzodioxole)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:17680-04-5)3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE

清らかである:99%/99%
はかる:50ml/100ml
価格 ($):275.0/449.0